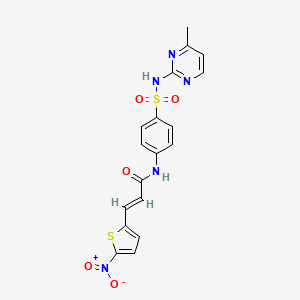

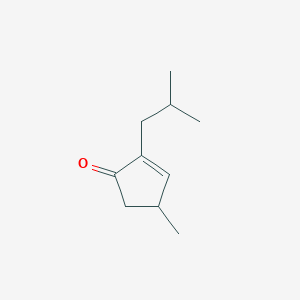

![molecular formula C13H13BrN2O3S B2449214 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097916-94-2](/img/structure/B2449214.png)

1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine and 4-Bromothiophene-2-carboxaldehyde as precursors . Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . 4-Bromothiophene-2-carboxaldehyde has been used as a building block for the synthesis of various compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a 4-Bromothiophene-2-carbonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the pyrrolidine ring and the 4-Bromothiophene-2-carbonyl group . The pyrrolidine ring is known to participate in various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by the pyrrolidine ring and the 4-Bromothiophene-2-carbonyl group . The pyrrolidine ring enhances the three-dimensional coverage of the molecule due to the non-planarity of the ring .Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrrolidine-2,5-dione derivatives and similar structures primarily focuses on their synthesis and evaluation for various biological and chemical properties. For instance, Thomas et al. (2016) describe the synthesis and pharmacological activity of azetidinones and Schiff’s bases derived from isonocotinyl hydrazide, which show potential as antidepressant and nootropic agents. The study illustrates novel methods involving stirring and sonication for synthesizing these compounds, highlighting the structural versatility and potential of the pyrrolidine dione backbone (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Biological Applications

The antimicrobial potential of novel azaimidoxy compounds, including pyrrolidine-2,5-dione derivatives, has been explored by Jain et al. (2006). These compounds were synthesized via simple diazotization reactions and evaluated for their potential as chemotherapeutic agents, indicating the broad spectrum of biological activities associated with this chemical scaffold (Shilpi Jain, D. P. Nagda, G. L. Talesara, 2006).

Material Science Applications

In the realm of materials science, Welterlich et al. (2015) report on the electrochemical polymerization of isoDPP-based monomers, incorporating pyrrolidine-2,5-dione units. These polymers exhibit broad absorption spectra and reversible oxidation and reduction behavior, suggesting their applicability in electrochromic devices and other electronic applications (Irina Welterlich, J. Neudörfl, B. Tieke, 2015).

Anticorrosive Properties

Zarrouk et al. (2015) investigate the inhibitive action of pyrrolidine-2,5-dione derivatives against corrosion of carbon steel in acidic medium. The study suggests that these compounds act as effective corrosion inhibitors, with their performance attributed to the adsorption and protective layer formation on the metal surface, demonstrating the chemical versatility and practical applications of pyrrolidine dione derivatives (A. Zarrouk, B. Hammouti, T. Lakhlifi, M. Traisnel, H. Vezin, F. Bentiss, 2015).

Mechanism of Action

The mechanism of action of this compound could be influenced by the spatial orientation of substituents and the different stereoisomers due to the stereogenicity of carbons in the pyrrolidine ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The compound “1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” has potential applications in drug discovery, material synthesis, and catalysis. Future research could explore these applications further and investigate the influence of different substituents on the biological activity of the compound .

properties

IUPAC Name |

1-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S/c14-9-3-10(20-7-9)13(19)15-4-8(5-15)6-16-11(17)1-2-12(16)18/h3,7-8H,1-2,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRORPELSXTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

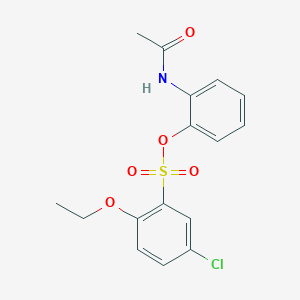

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)

![N-cyclopentyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2449139.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2449141.png)

![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)

![4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol](/img/structure/B2449146.png)

![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2449154.png)